4-(2-Iodoethyl)-2-methoxyphenyl acetate
Description
4-(2-Iodoethyl)-2-methoxyphenyl acetate is an organoiodine compound featuring a methoxyphenyl acetate core substituted with a 2-iodoethyl group at the 4-position. The iodine atom in the ethyl chain may confer unique reactivity, such as participation in Suzuki-Miyaura cross-couplings or radical-mediated transformations, making it valuable in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
[4-(2-iodoethyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C11H13IO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
SIXXQZCXIGJWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CCI)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Iodine Position and Reactivity: The target compound’s 2-iodoethyl group contrasts with iodine atoms directly on aromatic rings (e.g., 4-formyl-2-iodo-6-methoxyphenyl acetate) or heterocycles (e.g., pyridine in ).
- Synthetic Complexity : Compounds like the pyridine derivative () require multi-step syntheses (e.g., alkyne iodination), whereas simpler analogs (e.g., methyl 4-iodophenyl acetate) are synthesized via straightforward esterification .
- Thermal Stability : Methyl (4-iodophenyl)acetate has a high melting point (271.9°C), suggesting that iodine substitution on aromatic rings may increase crystallinity compared to aliphatic iodine derivatives .
Functional Group Impact on Bioactivity
While biological data for 4-(2-Iodoethyl)-2-methoxyphenyl acetate are unavailable, evidence from related compounds highlights trends:
- Antimicrobial Activity : Thiazolidine-2,4-dione derivatives with chlorophenyl and methoxyphenyl groups (e.g., compounds 37–40 in ) show antibacterial activity, suggesting that the methoxyphenyl acetate scaffold may synergize with halogen substituents. The iodoethyl group could similarly enhance membrane permeability or target binding .
- Metabolic Stability : Metabolites of 5-APB/6-APB drugs (e.g., 2-methoxy-5-(2-nitroprop-1-en-1-yl)phenethyl acetate) indicate that methoxy and acetate groups influence oxidative metabolism. The iodine atom in this compound may slow hepatic degradation, extending half-life .
Analytical Characterization
- NMR and HR-MS: Analogs like (E)-4-(3-((2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)ethyl)amino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl acetate (11e) were characterized via ¹H/¹³C NMR and HR-MS, which would be critical for confirming the structure of this compound .
- Chromatography : Purification methods for iodine-containing compounds often use silica gel chromatography with hexane/ethyl acetate gradients (e.g., compound 14D in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
